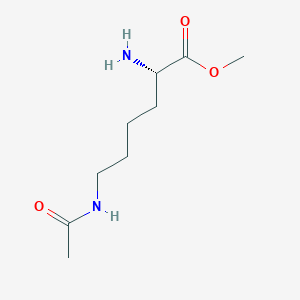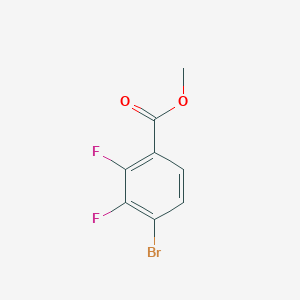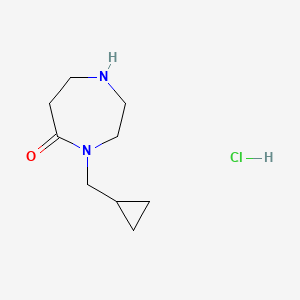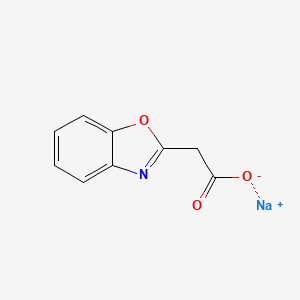
4-Bromo-7-(difluoromethoxy)-1H-indole
描述
4-Bromo-7-(difluoromethoxy)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4th position and a difluoromethoxy group at the 7th position on the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
准备方法
The synthesis of 4-Bromo-7-(difluoromethoxy)-1H-indole typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 7-(difluoromethoxy)-1H-indole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the 4th position.
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
4-Bromo-7-(difluoromethoxy)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the difluoromethoxy group, using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a new indole derivative with a different substituent at the 4th position.
科学研究应用
4-Bromo-7-(difluoromethoxy)-1H-indole has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 4-Bromo-7-(difluoromethoxy)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
相似化合物的比较
4-Bromo-7-(difluoromethoxy)-1H-indole can be compared with other similar compounds, such as:
4-Bromo-7-trifluoromethoxyquinoline: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical reactivity and biological activity.
4-Bromo-7-fluoroquinoline: The presence of a single fluorine atom instead of a difluoromethoxy group can lead to different chemical properties and applications.
4-Bromo-7-trifluoromethylquinoline: The trifluoromethyl group can significantly alter the compound’s electronic properties and its interactions with biological targets.
属性
IUPAC Name |
4-bromo-7-(difluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-1-2-7(14-9(11)12)8-5(6)3-4-13-8/h1-4,9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSZIQSDQTTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-tert-butyl-N-[(piperidin-3-yl)methyl]benzamide hydrochloride](/img/structure/B1407480.png)


![ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1407484.png)


![N-[(2-Propyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407488.png)
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407489.png)
![Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1407492.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407493.png)
![[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1407494.png)

